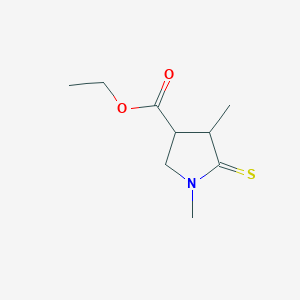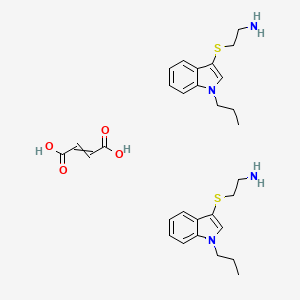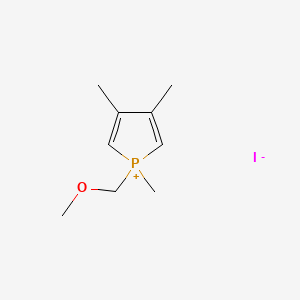![molecular formula C23H18O2 B14595033 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 60423-44-1](/img/structure/B14595033.png)
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a 2-methylphenyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with appropriate aryl halides under specific conditions. One common method includes the use of Grignard reagents, where the indene derivative reacts with a Grignard reagent prepared from 2-methylphenyl bromide and phenyl bromide. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenethylamine: Shares a similar phenyl and methyl substitution pattern but differs in its core structure.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Contains a phenyl group and exhibits UV-absorbing properties.
Uniqueness
2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
60423-44-1 |
|---|---|
Molekularformel |
C23H18O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)-phenylmethyl]indene-1,3-dione |
InChI |
InChI=1S/C23H18O2/c1-15-9-5-6-12-17(15)20(16-10-3-2-4-11-16)21-22(24)18-13-7-8-14-19(18)23(21)25/h2-14,20-21H,1H3 |
InChI-Schlüssel |
ARRWMZASBHNOJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)



![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)

![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

